molecular formula C8H12N2O2 B12570062 5-methyl-4-(N-ethylacetamido)isoxazole

5-methyl-4-(N-ethylacetamido)isoxazole

Cat. No.: B12570062
M. Wt: 168.19 g/mol
InChI Key: ADGFRZOYZYDAAL-UHFFFAOYSA-N
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Description

ACETAMIDE,N-ETHYL-N-(5-METHYL-4-ISOXAZOLYL)-: is a chemical compound with the molecular formula C8H12N2O2 . It is known for its unique structure, which includes an isoxazole ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-ETHYL-N-(5-METHYL-4-ISOXAZOLYL)- typically involves the reaction of ethylamine with 5-methyl-4-isoxazolecarboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions in reactors with precise temperature and pressure controls. The use of catalysts and solvents can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ACETAMIDE,N-ETHYL-N-(5-METHYL-4-ISOXAZOLYL)- can undergo oxidation reactions, often resulting in the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring or the ethyl group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, ACETAMIDE,N-ETHYL-N-(5-METHYL-4-ISOXAZOLYL)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its isoxazole ring is of particular interest due to its presence in various bioactive molecules.

Medicine: In medicine, derivatives of ACETAMIDE,N-ETHYL-N-(5-METHYL-4-ISOXAZOLYL)- are investigated for their potential therapeutic properties. The compound’s structure allows for modifications that can enhance its pharmacological activity.

Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ACETAMIDE,N-ETHYL-N-(5-METHYL-4-ISOXAZOLYL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

  • ACETAMIDE,N-ETHYL-
  • ACETAMIDE,N-METHYL-
  • ACETAMIDE,N-PROPYL-

Comparison:

  • ACETAMIDE,N-ETHYL-N-(5-METHYL-4-ISOXAZOLYL)- is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties.
  • ACETAMIDE,N-ETHYL- lacks the isoxazole ring, making it less reactive in certain chemical reactions.
  • ACETAMIDE,N-METHYL- and ACETAMIDE,N-PROPYL- have different alkyl groups, affecting their solubility and reactivity compared to ACETAMIDE,N-ETHYL-N-(5-METHYL-4-ISOXAZOLYL)-.

This detailed article provides a comprehensive overview of ACETAMIDE,N-ETHYL-N-(5-METHYL-4-ISOXAZOLYL)-, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

5-Methyl-4-(N-ethylacetamido)isoxazole is a derivative of isoxazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H10N2O2C_8H_{10}N_2O_2, with a molecular weight of approximately 166.18 g/mol. The structure includes a methyl group and an N-ethylacetamido substituent, which are believed to influence its biological interactions.

PropertyValue
CAS Number Not available
Molecular Formula C8H10N2O2C_8H_{10}N_2O_2
Molecular Weight 166.18 g/mol
IUPAC Name This compound

The biological activity of isoxazole derivatives, including this compound, primarily involves their interaction with various biomolecules. Isoxazoles can act as enzyme inhibitors or modulators, affecting biochemical pathways related to inflammation, cancer progression, and microbial resistance.

  • Enzyme Inhibition : Isoxazoles have been shown to inhibit enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells.
  • Antimicrobial Activity : Some studies indicate that isoxazole derivatives exhibit antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting essential metabolic processes.

Anticancer Activity

Research has demonstrated that isoxazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines. A study highlighted the effectiveness of certain isoxazole derivatives in inhibiting the growth of lung cancer cells (A549), showcasing their potential as anticancer agents .

Antimicrobial Properties

Isoxazoles have also been noted for their antimicrobial activity. A comparative study indicated that various isoxazole derivatives exhibited varying degrees of bactericidal effects against both Gram-positive and Gram-negative bacteria . The mechanism often involves interference with bacterial cell wall synthesis or function.

Case Studies

  • Case Study 1: Anticancer Evaluation
    • Objective : To evaluate the cytotoxic effects of this compound on lung cancer cells.
    • Method : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Results : The compound exhibited dose-dependent cytotoxicity, significantly reducing cell viability compared to control groups.
  • Case Study 2: Antimicrobial Screening
    • Objective : To test the antimicrobial efficacy of isoxazole derivatives against selected pathogens.
    • Method : Disk diffusion method was employed to determine the inhibition zones around treated disks.
    • Results : Several derivatives showed substantial inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

N-ethyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide

InChI

InChI=1S/C8H12N2O2/c1-4-10(7(3)11)8-5-9-12-6(8)2/h5H,4H2,1-3H3

InChI Key

ADGFRZOYZYDAAL-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(ON=C1)C)C(=O)C

Origin of Product

United States

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